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Compound of Interest

Compound Name: 1,4-Dibromo-2,3-butanediol

Cat. No.: B7799549

An In-depth Analysis of Structure, Synthesis, and Application for Research and Development
Professionals

Executive Summary

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol, systematically known as meso-2,3-dibromobutane-1,4-
diol, is a bifunctional organic compound of significant interest in advanced organic synthesis
and medicinal chemistry. Despite possessing two stereocenters, its inherent symmetry renders
it an achiral meso compound. This unique structural feature, combined with the reactivity of its
vicinal dibromides and primary hydroxyl groups, makes it a versatile and valuable building
block for constructing complex molecular architectures. This guide provides a detailed
exploration of its stereochemical structure, discusses the mechanistic basis for its
stereoselective synthesis, outlines a robust laboratory-scale protocol, and examines its
applications as a precursor to chiral epoxides and other heterocyclic systems pivotal in drug
discovery.

Introduction: The Strategic Value of a Symmetrical
Synthon

In the landscape of drug development and complex molecule synthesis, the precise control of
stereochemistry is paramount. Chiral synthons, or building blocks, are the foundational
elements that enable the construction of enantiomerically pure targets. (2R,3S)-rel-2,3-
Dibromo-1,4-butanediol presents a fascinating case; it is a product of stereocontrolled
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synthesis and serves as a precursor to valuable chiral molecules, yet it is achiral itself.[1] Its
utility stems from its predictable reactivity and the strategic placement of its functional groups:
two primary alcohols available for oxidation or derivatization, and two secondary bromides that
act as effective leaving groups in nucleophilic substitution reactions.[1] Understanding the
nuances of its structure is the first step toward leveraging its synthetic potential.

Elucidation of Molecular Structure

A thorough grasp of the molecule's identity and three-dimensional arrangement is critical for
predicting its reactivity and behavior in chemical systems.

Chemical Identity

The compound is unambiguously identified by the following descriptors:

Property Identifier Source
(2S,3R)-2,3-dibromobutane-

IUPAC Name ] PubChem[2]
1,4-diol
meso-2,3-Dibromo-1,4-

Common Name
butanediol
(2R,3S)-rel-2,3-Dibromo-1,4-

Synonym ) Benchchem|[1]
butanediol

CAS Number 76818-94-5 Benchchem, PubChem[1][2]

Molecular Formula CaHsBr20:2 PubChem[2][3]

Molecular Weight 247.91 g/mol PubChem][2]
OXYNQEOLHRWEPE-

InChiKey PubChem|[2]

ZXZARUISSA-N

Stereochemistry Explained: The meso Configuration

The core structural feature of this molecule is its stereochemistry. The butane backbone

contains two stereocenters at positions C2 and C3.
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» Stereocenters: C2 is bonded to H, Br, CH20H, and the C3-carbon group. C3 is similarly
bonded to H, Br, CH20H, and the C2-carbon group.

o Configuration: The designation (2R,3S) or its equivalent enantiomeric description (2S,3R)
indicates that the two stereocenters have opposite configurations.

o Symmetry: Due to the symmetrical substitution at C1 and C4 (both are -CH20H groups), a
plane of symmetry exists that bisects the C2-C3 bond. This internal symmetry means the
molecule is superimposable on its mirror image, and it is therefore achiral.

» Meso Compound: An achiral compound that has stereocenters is defined as a meso
compound. This distinguishes it from the chiral diastereomers, (2R,3R)- and (2S,3S)-2,3-
dibromo-1,4-butanediol, which form a pair of enantiomers.[1] The rel (relative) notation in the
synonym (2R,3S)-rel- indicates the relative orientation of the substituents on the two
stereocenters.

Structural Visualization
The following diagram illustrates the meso structure, highlighting the internal plane of symmetry

that renders the molecule achiral.

Caption: Molecular structure of meso-2,3-dibromo-1,4-butanediol.

Synthesis and Mechanistic Insights

The synthesis of meso-2,3-dibromo-1,4-butanediol is a classic example of stereoselective
addition to an alkene. The stereochemistry of the final product is directly controlled by the
geometry of the starting material and the reaction mechanism.

Primary Synthetic Route: Stereoselective Bromination of
(2)-2-Butene-1,4-diol
The most common and efficient laboratory preparation involves the electrophilic addition of

bromine (Br2) to (Z)-2-butene-1,4-diol (also known as cis-2-butene-1,4-diol).[1]

Causality of Substrate Choice: The selection of the (Z)-alkene is crucial. The reaction proceeds
via an anti-addition mechanism, where the two bromine atoms add to opposite faces of the
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double bond. Starting with the (Z)-isomer and performing an anti-addition exclusively yields the
meso diastereomer. Conversely, using the (E)- or trans-isomer would result in the racemic
mixture of the (2R,3R) and (2S,3S) enantiomers.

Mechanism: The Bromonium lon Intermediate The reaction is initiated by the attack of the
electron-rich 1-bond of the alkene on a bromine molecule. This does not proceed through a
simple carbocation, which would allow for bond rotation and loss of stereochemical information.
Instead, it forms a cyclic bromonium ion intermediate.[1]

o Formation of Bromonium lon: The alkene double bond attacks Brz, displacing a bromide ion
(Br~) and forming a three-membered ring containing a positively charged bromine atom. This
shields one face of the original double bond.

» Nucleophilic Attack: The displaced bromide ion (Br~) then acts as a nucleophile, attacking
one of the two carbons of the cyclic intermediate. This attack must occur from the opposite
face of the bromonium ion ring (a backside attack), forcing the ring to open.

This two-step sequence ensures that the two bromine atoms are added to opposite sides of the
carbon-carbon bond, defining the reaction as an anti-addition and leading to the observed
(2R,3S) relative stereochemistry.

Detailed Experimental Protocol: Laboratory Scale
Synthesis

This protocol is a self-validating system for the synthesis of meso-2,3-dibromo-1,4-butanediol.

Materials:

(2)-2-Butene-1,4-diol

Bromine (Br2)

Dichloromethane (DCM) or another suitable inert solvent

Saturated aqueous sodium thiosulfate (Na2S203)

Saturated aqueous sodium bicarbonate (NaHCOs)
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e Anhydrous magnesium sulfate (MgSQa)
o Separatory funnel, round-bottom flask, magnetic stirrer, ice bath
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition
funnel, dissolve (Z)-2-butene-1,4-diol (1.0 eq) in dichloromethane. Cool the flask in an ice
bath to 0 °C.

o Bromine Addition: Prepare a solution of bromine (1.0 eq) in dichloromethane and place it in
the addition funnel. Add the bromine solution dropwise to the stirring diol solution over 30-60
minutes. Maintain the temperature at 0 °C. The characteristic red-brown color of bromine
should disappear as it reacts. The addition is complete when a faint orange color persists.

e Quenching: Once the addition is complete, allow the reaction to stir for an additional 30
minutes at 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate
until the solution becomes colorless, indicating that all excess bromine has been consumed.

o Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially
with saturated aqueous sodium bicarbonate and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product is typically a solid. It can be purified by recrystallization from
a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure meso-2,3-dibromo-
1,4-butanediol as a crystalline solid.

Workflow Visualization
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Caption: Stereoselective synthesis of the target meso-diol.

Applications in Drug Development & Organic
Synthesis

The synthetic utility of meso-2,3-dibromo-1,4-butanediol lies in its bifunctional nature, providing
multiple avenues for molecular elaboration.

e Precursor to Chiral Epoxides: Treatment of the diol with a base can induce an intramolecular
Williamson ether synthesis. Because the hydroxyl groups and bromine atoms are in an anti
configuration, this cyclization proceeds readily. Deprotonation of one hydroxyl group allows it
to perform an intramolecular SN2 attack on the adjacent carbon, displacing the bromide and
forming an epoxide. The resulting 2,3-epoxy-1,4-butanediol is a valuable chiral intermediate.

» Nucleophilic Substitution Reactions: The secondary bromine atoms are excellent leaving
groups for SN2 reactions.[1] This allows for the introduction of a wide variety of nucleophiles
(e.g., azides, cyanides, thiols, amines) with inversion of stereochemistry. Performing this
sequentially can lead to highly functionalized and stereochemically complex acyclic
molecules.

» Formation of Heterocycles: The 1,4-diol and 2,3-dibromo functionalities make this compound
an ideal starting material for the synthesis of various five- and six-membered heterocyclic
systems, which are common scaffolds in pharmaceutical compounds.
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Safety and Handling

As with all halogenated organic compounds, appropriate safety precautions must be observed.

o GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),
H335 (May cause respiratory irritation).[3]

o Precautionary Measures: Work should be conducted in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-
resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

(2R,3S)-rel-2,3-Dibromo-1,4-butanediol is more than a simple di-halogenated diol; it is a
product of precise stereocontrol and a tool for creating further stereochemical complexity. Its
meso nature, arising from the combination of two opposing stereocenters and molecular
symmetry, is a key structural feature. A deep understanding of the anti-addition mechanism
used in its synthesis from (Z)-2-butene-1,4-diol is essential for any scientist aiming to produce it
efficiently. For drug development professionals and synthetic chemists, this compound remains
a versatile and powerful building block for accessing chiral epoxides, functionalized diols, and
complex heterocyclic systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | RUO | Supplier [benchchem.com]

e 2.(2S,3R)-2,3-dibromobutane-1,4-diol | C4H8Br202 | CID 6999900 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 3. 2,3-Dibromo-1,4-butanediol | C4H8Br202 | CID 16041 - PubChem
[pubchem.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromo-1_4-butanediol
https://www.benchchem.com/product/b7799549?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b050201
https://pubchem.ncbi.nlm.nih.gov/compound/2S_3R_-2_3-dibromobutane-1_4-diol
https://pubchem.ncbi.nlm.nih.gov/compound/2S_3R_-2_3-dibromobutane-1_4-diol
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromo-1_4-butanediol
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dibromo-1_4-butanediol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7799549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [A Comprehensive Technical Guide to meso-2,3-
Dibromo-1,4-butanediol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7799549#2r-3s-rel-2-3-dibromo-1-4-butanediol-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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